7,8,3'-Trihydroxyflavone
Overview
Description
7,8,3'-Trihydroxyflavone is a type of flavone, a class of flavonoids which are polyphenolic compounds possessing a structure based on the flavone backbone. Flavones are known for their diverse biological activities and are commonly found in a variety of plants. The specific compound 7,8,3'-Trihydroxyflavone has been identified in alfalfa and is characterized by the presence of hydroxyl groups at the 7, 8, and 3' positions on the flavone backbone .
Synthesis Analysis
The synthesis of flavones similar to 7,8,3'-Trihydroxyflavone often involves selective alkylation and dealkylation steps. For instance, a method for synthesizing 3,5,6-trihydroxy-7-methoxyflavones has been described, which includes acetylation, dealkylation, and hydrolysis steps to achieve the desired hydroxylation pattern . Additionally, the Suzuki–Miyaura cross-coupling reaction has been employed to synthesize arylated flavones, demonstrating the potential for modifying the flavone core at specific positions, which could be applicable to the synthesis of 7,8,3'-Trihydroxyflavone derivatives .
Molecular Structure Analysis
The molecular structure of 7,8,3'-Trihydroxyflavone is characterized by its three hydroxyl groups. These functional groups are likely to influence the compound's physical and chemical properties, such as solubility and reactivity. The structure has been confirmed by comparing ultraviolet and infrared spectra, as well as melting points with those of synthetic samples .
Chemical Reactions Analysis
Flavones, including 7,8,3'-Trihydroxyflavone, can undergo various chemical reactions due to the reactivity of their hydroxyl groups. These reactions include acetylation, dealkylation, and the formation of derivatives through reactions such as the Suzuki–Miyaura cross-coupling . The presence of multiple hydroxyl groups also allows for the potential of site-selective modification, which can be used to synthesize a wide range of derivatives with different properties and biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7,8,3'-Trihydroxyflavone are influenced by its hydroxyl groups, which can affect its solubility in various solvents, melting point, and spectral properties. The compound's properties have been elucidated using UV and 1H NMR spectral data, which are essential for the identification and characterization of flavones . Additionally, the biological activity of 7,8-dihydroxyflavone derivatives, such as their role as TrkB agonists, suggests that modifications to the 7,8,3'-Trihydroxyflavone structure could yield compounds with significant therapeutic potential .
Scientific Research Applications
Antioxidant and Anticancer Activity
Trihydroxyflavone derivatives, including 7,8,3'-Trihydroxyflavone, have been studied for their antioxidant and anticancer activities. They exhibit anticancer activity against various cancer cell lines, such as lung, breast, and brain epithelial cancer cells. This activity is partially attributed to their ability to inhibit cancer cell growth and their moderate correlation between anti-proliferative and antioxidant activities (Grigalius & Petrikaitė, 2017).
Neurogenesis and Antidepressant Effects
7,8-Dihydroxyflavone has been identified as a small molecular tropomyosin-receptor-kinase B (TrkB) agonist, playing a role in neurogenesis and exhibiting potent antidepressant effects. Chronic administration of this compound promotes neurogenesis in the dentate gyrus and demonstrates significant antidepressant effects, making it a candidate for treating depression and other neurological disorders (Liu et al., 2010).
Neurite Outgrowth and Neuroprotection
Studies have shown that 7,8,3'-Trihydroxyflavone promotes neurite outgrowth and protects against neurotoxicity in mouse dorsal root ganglion neurons. It activates the TrkB signaling pathway, indicating its potential as a neuroprotective agent (Shi & Luo, 2016).
Potential in Treating Body and Brain Disorders
7,8-Dihydroxyflavone has emerged as a potential treatment for a variety of brain and body pathologies. Preclinical studies suggest its usefulness for human treatment in disorders affecting brain and body functioning (Emili et al., 2020).
Inhibition of Osteoclast Formation
3'4'7-Trihydroxyflavone has been found to inhibit osteoclastic differentiation, a process crucial for bone health. It reduces the mRNA expression level of osteoclastic marker genes and decreases bone resorption activity, indicating its potential in treating bone-related disorders (Kang et al., 2015).
Molecular Interactions and Therapeutic Potential
7,8-Dihydroxyflavone and its derivatives have been explored for their molecular interactions with TrkB and VEGFR2 proteins. This research suggests dual biochemical action and divergent effects on these receptors, with implications for various therapeutic applications (Chitranshi et al., 2015).
Nutraceutical Applications
7,8-Dihydroxyflavone is suggested as a promising nutraceutical against central nervous system disorders. It demonstrates neuroprotective roles against several neurological disorders, showing potent antioxidant and anti-inflammatory properties (Paul et al., 2021).
Anti-inflammatory Efficacy
Trihydroxyflavones have shown potential as anti-inflammatory agents by scavenging reactive oxygen and nitrogen species and inhibiting proinflammatory pathways mediated by cyclooxygenase and 5-lipoxygenase enzymes (Gomes et al., 2012).
Safety And Hazards
The safety data sheet for 7,8,3’-Trihydroxyflavone advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
properties
IUPAC Name |
7,8-dihydroxy-2-(3-hydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-2-8(6-9)13-7-12(18)10-4-5-11(17)14(19)15(10)20-13/h1-7,16-17,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZSQGDOCUHCCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350274 | |
Record name | 7,8,3'-TRIHYDROXYFLAVONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8,3'-Trihydroxyflavone | |
CAS RN |
137502-84-2 | |
Record name | 7,8,3'-Trihydroxyflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137502842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,8,3'-TRIHYDROXYFLAVONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00350274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,8,3'-TRIHYDROXYFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F67B8S3MH9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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